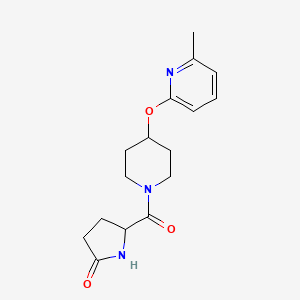![molecular formula C19H13Cl3N2S B2947158 4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine CAS No. 339278-35-2](/img/structure/B2947158.png)
4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine, commonly referred to as 4CP, is a synthetic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound composed of four nitrogen atoms and three sulfur atoms. 4CP has several unique and interesting properties that make it a useful tool for scientific research. The synthesis and mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 4CP are discussed in
作用機序
The mechanism of action of 4CP is not fully understood. It is believed to interact with enzymes and other proteins in the body, and it is thought to be involved in the regulation of gene expression and the regulation of cell signaling pathways. It is also believed to be involved in the regulation of metabolism and the regulation of cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4CP are not fully understood. It is believed to interact with enzymes and other proteins in the body, and it is thought to be involved in the regulation of gene expression and the regulation of cell signaling pathways. It is also believed to be involved in the regulation of metabolism and the regulation of cell cycle progression.
実験室実験の利点と制限
The advantages of using 4CP in laboratory experiments include its low cost, its stability, and its low toxicity. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of 4CP is its instability in the presence of light and heat, which can lead to the degradation of the compound.
将来の方向性
The potential future directions for 4CP include the development of more efficient and cost-effective synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its potential effects on the environment. Additionally, further research is needed to better understand the mechanism of action of 4CP and its biochemical and physiological effects.
合成法
4CP can be synthesized using a variety of methods, including the Williamson ether synthesis, the Suzuki coupling reaction, and the Biginelli reaction. The Williamson ether synthesis is the most commonly used method and involves the reaction of a primary alcohol with a halogenated alkyl halide. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound, while the Biginelli reaction involves the condensation of an aldehyde, an aryl halide, and an α-keto ester.
科学的研究の応用
4CP has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the synthesis of organic compounds, and the study of the structure and function of proteins. It has also been used in the development of new drugs and in the study of the effects of drugs on the body. In addition, 4CP has been used in the study of the effects of environmental pollutants on the body and in the study of the mechanisms of action of drugs.
特性
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]-2-[(2,6-dichlorophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2S/c20-14-7-4-13(5-8-14)6-9-15-10-11-23-19(24-15)25-12-16-17(21)2-1-3-18(16)22/h1-11H,12H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLXQLNHHFSJKU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)C=CC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)/C=C/C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)
![2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2947077.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)


![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)



![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2947093.png)

![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)
